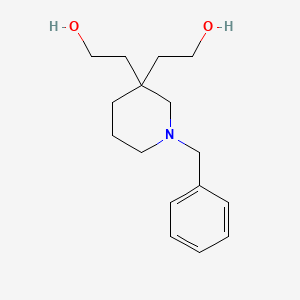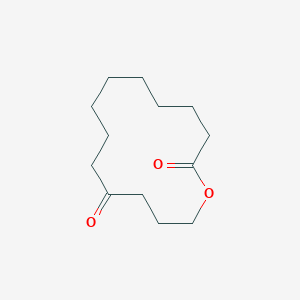![molecular formula C10H19ClO2 B12552959 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane CAS No. 142272-80-8](/img/structure/B12552959.png)
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is an organic compound known for its unique chemical structure and properties. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane typically involves the reaction of tert-butyl alcohol with 2-chloroethenyl ether under controlled conditions. The reaction is catalyzed by an acid such as sulfuric acid or methylsulfonic acid. The reaction mixture is then washed with water and purified by distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Industry: Used as a solvent in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1-tert-Butoxy-2-ethoxyethane: Another compound with similar structural features but different functional groups.
2-tert-Butoxyethanol: Similar in structure but with different reactivity and applications.
Uniqueness
2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various industrial and research applications .
Propiedades
Número CAS |
142272-80-8 |
|---|---|
Fórmula molecular |
C10H19ClO2 |
Peso molecular |
206.71 g/mol |
Nombre IUPAC |
2-[2-chloro-1-[(2-methylpropan-2-yl)oxy]ethenoxy]-2-methylpropane |
InChI |
InChI=1S/C10H19ClO2/c1-9(2,3)12-8(7-11)13-10(4,5)6/h7H,1-6H3 |
Clave InChI |
KMBMZFOGYMVMMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=CCl)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



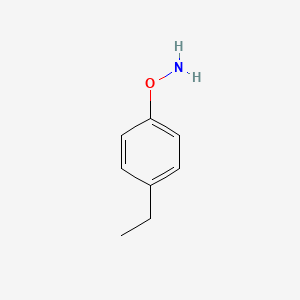
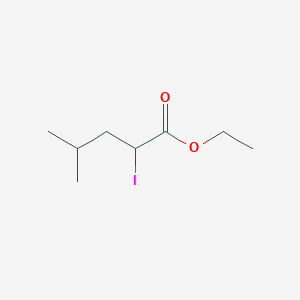
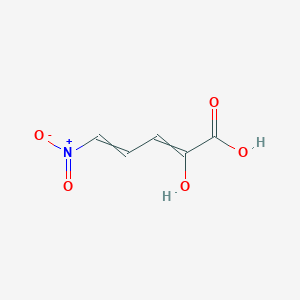


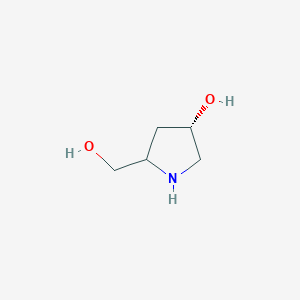
![1-[(2R)-2-Hydroxy-5-(piperidin-2-yl)-3,4-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B12552933.png)
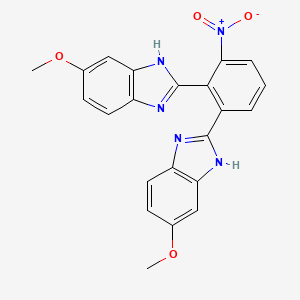
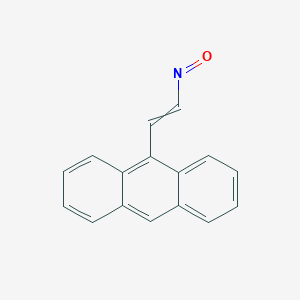
![({2-[2-(Ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B12552943.png)
![5-Hydroxy-3-(3-methylbut-3-en-1-yl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B12552947.png)
